molecular formula C22H23FN4O4 B2726347 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892271-50-0

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2726347
CAS RN: 892271-50-0
M. Wt: 426.448
InChI Key: CUOLHMMQTJHVNW-UHFFFAOYSA-N
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Description

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
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Scientific Research Applications

Dual-Acting Compounds with Inhibitory Activities

Compounds similar to the specified quinazoline derivative have been studied for their inhibitory activities towards TNF-α production and T cell proliferation. Such compounds, including 6-fluoro-7-(1-piperazino)quinazolines, show potential in treating inflammatory conditions. For instance, one derivative demonstrated significant anti-inflammatory effects in rats with adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).

Antimicrobial Activities

Quinazoline derivatives have been explored for their antimicrobial properties. In particular, 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones exhibit promising activity against various bacterial strains. These compounds have been found to be effective in reducing the antimicrobial minimum inhibitory concentration (MIC) in resistant mutants compared to wild-type strains (German et al., 2008).

Serotonin Receptor Interaction

Quinazoline derivatives have been shown to interact with serotonin receptors. A study involving 1-(2-methoxyphenyl)piperazine derivatives found that these compounds possess high 5-HT(1A) receptor affinity and exhibit significant fluorescence properties, making them useful in receptor visualization and study of receptor-ligand interactions (Lacivita et al., 2009).

Anticancer Potential

Quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. The cytotoxic activity of these compounds has been assessed against various cancer cell lines, indicating the potential of quinazoline-based compounds in cancer therapy (Poorirani et al., 2018).

HIV-1 Attachment Inhibition

Quinazoline derivatives have been explored for their potential in inhibiting HIV-1 attachment. Certain indole-based derivatives with piperazine substitution patterns demonstrate potent inhibitory effects on the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).

properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-31-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)30)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLHMMQTJHVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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